Cas no 84324-12-9 ((-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine structure
84324-12-9 structure
Product Name:(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
N.o CAS:84324-12-9
MF:C15H21NO4
MW:279.33154463768
CID:989321
Update Time:2025-05-19

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Propriedades químicas e físicas

Nomes e Identificadores

    • (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
    • (-)-N-(1-R-ETHOXYCARBONXYL-3-PHENYLPROPYL)-S-ALANINE
    • N-<1(R)-(ethoxycarbonyl)-3-phenylpropyl>-(S)-alanine
    • 1-Ethyl (αR)-α-[[(1S)-1-carboxyethyl]amino]benzenebutanoate (ACI)
    • Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,S*)]- (ZCI)
    • Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αR)- (9CI)
    • N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
    • (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
    • Inchi: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1
    • Chave InChI: CEIWXEQZZZHLDM-WCQYABFASA-N
    • SMILES: [C@@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1

Propriedades Experimentais

  • Ponto de Fusão: 145-147°C

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
E891585-2mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
2mg
$138.00 2023-05-18
TRC
E891585-5mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
5mg
$184.00 2023-05-18
TRC
E891585-10mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
10mg
$351.00 2023-05-18
TRC
E891585-25mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
25mg
$ 834.00 2023-09-07
TRC
E891585-50mg
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine
84324-12-9
50mg
$1453.00 2023-05-18
A2B Chem LLC
AC24327-25mg
N-[(R)-1-ETHOXYCARBONYL-3-PHENYLPROPYL]-L-ALANINE
84324-12-9
25mg
$871.00 2023-12-30

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Método de produção

Método de produção 1

Condições de reacção
Referência
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Método de produção 3

Condições de reacção
Referência
Preparation of azobicyclooctanecarboxylates as psychotropic drugs
, Federal Republic of Germany, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Nitromethane
2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Método de produção 6

Condições de reacção
Referência
N-Substituted glycine compounds
, Japan, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
3.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Método de produção 8

Condições de reacção
1.1 rt → 50 °C; 5 h, 50 °C
2.1 Reagents: Aluminum chloride ;  rt → reflux; 5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
4.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
5.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Ethanol ,  Acetic acid
Referência
Synthesis of tritium-labeled enalapril maleate
Bartroli, J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(7), 771-6

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Método de produção 11

Condições de reacção
Referência
N-Substituted glycine compounds
, Japan, , ,

Método de produção 12

Condições de reacção
Referência
Substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters
, European Patent Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile
3.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Método de produção 14

Condições de reacção
1.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Método de produção 15

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
2.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
2.1 Reagents: Thionyl chloride Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile
4.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Método de produção 17

Condições de reacção
1.1 -
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
3.1 Reagents: Thionyl chloride Solvents: Ethanol
4.1 Reagents: Potassium carbonate Solvents: Acetonitrile
5.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Método de produção 18

Condições de reacção
1.1 Solvents: Methanol ,  Water
2.1 -
3.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
3.2 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium bromide
4.1 Reagents: Thionyl chloride Solvents: Ethanol
5.1 Reagents: Potassium carbonate Solvents: Acetonitrile
6.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
A practical and diastereoselective synthesis of angiotensin converting enzyme inhibitors
Iwasaki, Genji; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(2), 280-3

Método de produção 19

Condições de reacção
1.1 Reagents: Aluminum chloride ;  rt → reflux; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
3.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux
4.1 Solvents: Dichloromethane ;  -78 °C; 10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Referência
Synthesis of (R,S)-N-(1-Ethoxycarbonyl)-3-phenylpropyl-L-alanine
Fang, Yingquan, Zhongguo Yiyao Gongye Zazhi, 2013, 44(8), 749-751

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Literatura Relacionada

Fornecedores recomendados
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd